molecular formula C8H5ClO2 B177630 6-Chloro-3H-isobenzofuran-1-one CAS No. 19641-29-3

6-Chloro-3H-isobenzofuran-1-one

Cat. No. B177630
CAS RN: 19641-29-3
M. Wt: 168.57 g/mol
InChI Key: NUAVXUHBPNMQEV-UHFFFAOYSA-N
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Description

6-Chloro-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO2 . It is a halide and its molecular weight is 168.579 .


Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones (phthalides) from phthalate esters has been developed . This method is simple, convenient, and has been used to prepare two bioactive butyrolactones, maculalactone A & B .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3H-isobenzofuran-1-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential use in cancer treatment due to its antiproliferative effects. It has shown inhibitory activities that were higher than those observed for etoposide, an anticancer drug used in chemotherapy regimes, including against leukemia .

Pharmaceutical Applications

Benzofuran compounds, which include 6-Chloro-3H-isobenzofuran-1-one , have extensive pharmaceutical applications. Some recognized benzofuran compounds with pharmaceutical uses include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Antioxidants and Antiplatelet Agents

There has been a detailed study of the discovery of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones as highly potent antioxidants and antiplatelet agents .

properties

IUPAC Name

6-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAVXUHBPNMQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428313
Record name 6-CHLORO-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3H-isobenzofuran-1-one

CAS RN

19641-29-3
Record name 6-CHLORO-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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